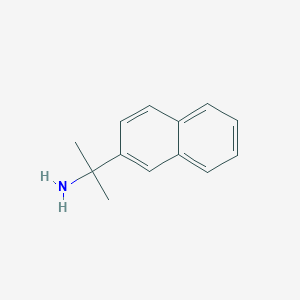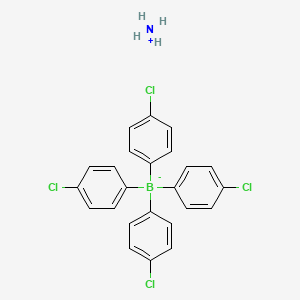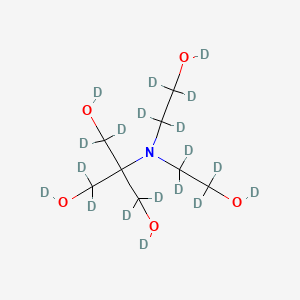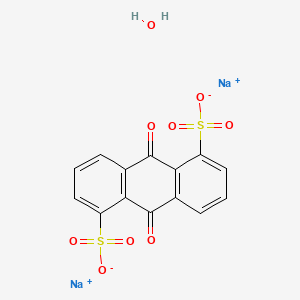
Dodecanoic-2-13C acid
Vue d'ensemble
Description
Dodecanoic-2-13C acid, also known as lauric acid-2-13C, is a fatty acid found in coconut oil and other naturally occurring sources. It is a naturally occurring, saturated fatty acid with a 12-carbon chain, and is commonly used in laboratory experiments due to its low cost and availability. It has been studied for its various applications in scientific research, and is known for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
Dodecanoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . Two derivatives, 4-Nitro phenyl dodecanoate and quinolin-8-yl dodecanoate, emerged as the most effective antibacterial agents .
Antifungal Activity
Dodecanoic acid derivatives have also shown significant antifungal activity. In particular, 1-(4-benzylpiperazin-1-yl) dodecan-1-one was found to be the most effective antifungal agent among the synthesized dodecanoic acid derivatives .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been performed on dodecanoic acid derivatives, demonstrating the importance of the topological parameter, zero-order molecular connectivity index . These studies help in understanding the relationship between the molecular structure of dodecanoic acid derivatives and their antimicrobial activity.
Control of Malarial Vector
Dodecanoic acid has shown bio-efficacy in controlling the malarial vector Anopheles stephensi . It has been evaluated for its larvicidal, ovicidal, pupicidal, and repellent activities against this malarial vector .
Use in Cosmetics, Soaps, Perfumes, and Flavorings
Dodecanoic acid is a saturated fatty acid commonly found in both animal and vegetable fats. It is frequently used in cosmetics, soaps, perfumes, and flavorings .
Hypercholesterolemia Property
Dodecanoic acid has the property of hypercholesterolemia among the saturated fatty acids . This property could be leveraged in the development of treatments for high cholesterol levels.
Mécanisme D'action
Target of Action
Dodecanoic-2-13C acid, also known as Lauric acid-2-13C , is a medium-chain saturated fatty acid. Its primary targets are a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungal strains . These microorganisms play crucial roles in infectious diseases, making Dodecanoic-2-13C acid an important compound in antimicrobial therapy .
Mode of Action
The acid can integrate into the lipid bilayer of the cell membrane, disrupting its structure and function, leading to cell death .
Biochemical Pathways
Dodecanoic-2-13C acid affects several biochemical pathways. In a study involving Escherichia coli, it was found that the acid can be converted into various metabolites through the amino acids and short-chain fatty acid metabolism pathways . These metabolites can then be transported to different organs in the body, influencing various biochemical processes .
Result of Action
The primary result of Dodecanoic-2-13C acid’s action is its antimicrobial effect. It has been found to be effective against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents . Moreover, its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities .
Action Environment
The action of Dodecanoic-2-13C acid can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the acid, which in turn can influence its absorption and distribution. Temperature can also affect its stability and efficacy. Furthermore, the presence of other compounds can influence its action, either by competing for the same targets or by modifying the targets, thereby affecting the acid’s efficacy .
Propriétés
IUPAC Name |
(213C)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-KHWBWMQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584335 | |
| Record name | (2-~13~C)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanoic-2-13C acid | |
CAS RN |
287100-78-1 | |
| Record name | (2-~13~C)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)
![(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1612370.png)

![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)


